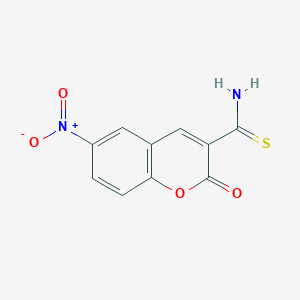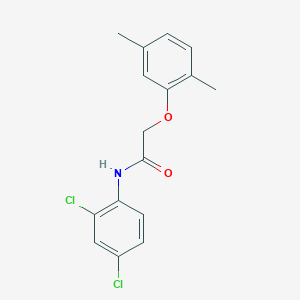
2-(3,5-dimethoxyphenyl)-5-(ethylthio)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethoxyphenyl)-5-(ethylthio)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DMPEO and has a molecular formula of C12H15N3O2S. DMPEO is a highly stable and non-toxic compound, making it an ideal candidate for scientific research.
Mécanisme D'action
The mechanism of action of DMPEO is not fully understood. However, studies have shown that DMPEO exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. DMPEO has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their cell cycle progression. DMPEO's anti-inflammatory and anti-oxidant properties are believed to be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
DMPEO has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMPEO inhibits the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. DMPEO has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In addition, DMPEO has been shown to possess anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMPEO has several advantages for use in lab experiments. It is a highly stable and non-toxic compound, making it safe to handle and use in experiments. It is also readily available and affordable, making it accessible to researchers. However, DMPEO has some limitations, such as its low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of DMPEO. One potential direction is the development of DMPEO-based anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of DMPEO and its potential applications in cancer treatment. Another potential direction is the study of DMPEO's anti-inflammatory and anti-oxidant properties for the treatment of various inflammatory and oxidative stress-related diseases. Further studies are also needed to explore the potential applications of DMPEO in other fields, such as materials science and electrochemistry.
Méthodes De Synthèse
The synthesis of DMPEO can be achieved through various methods. One common method involves the reaction of 3,5-dimethoxyphenylhydrazine with ethyl isothiocyanate in the presence of a catalyst. Another method involves the reaction of 3,5-dimethoxybenzoyl chloride with thiosemicarbazide, followed by the reaction with ethylamine. Both methods result in the formation of DMPEO with high yield and purity.
Applications De Recherche Scientifique
DMPEO has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DMPEO is in the field of medicinal chemistry. DMPEO has been shown to possess significant anti-cancer activity, making it a potential candidate for the development of anti-cancer drugs. DMPEO has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the development of drugs for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5-ethylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-18-12-14-13-11(17-12)8-5-9(15-2)7-10(6-8)16-3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLQLUMNLORPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)






![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)

![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)
![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)